Ethyl 2-(7-oxoazepan-2-YL)acetate
Description
Contextualizing Ethyl 2-(7-oxoazepan-2-YL)acetate in the Azepane Ring System
This compound is structurally defined by its core azepane ring. Azepanes are seven-membered saturated heterocycles containing one nitrogen atom. onlineorganicchemistrytutor.com This seven-membered ring system is a key structural motif found in a variety of biologically active compounds and natural products. researchgate.net The conformational flexibility of the azepane ring is a significant feature that can influence its binding affinity to biological targets.
The nomenclature "this compound" indicates an ethyl acetate (B1210297) group attached at the second position of an azepane ring, which also possesses a carbonyl group (an oxo group) at the seventh position, forming a lactam. This specific arrangement of functional groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis. The presence of both a lactam and an ester functionality allows for a range of chemical transformations. ontosight.ai
While five and six-membered nitrogen heterocycles like pyrrolidine (B122466) and piperidine (B6355638) are extensively studied and utilized in medicinal chemistry, the seven-membered azepane ring system is less common, representing an area of untapped potential in the exploration of three-dimensional chemical space. manchester.ac.uk The synthesis of complex azepanes is an active area of research, with new methods being developed to access these structures from readily available starting materials. manchester.ac.uk
Significance of Seven-Membered Lactam Derivatives in Academic Chemical Research
Seven-membered lactams, also known as caprolactams, are a significant class of compounds in academic and industrial research. The lactam structure, a cyclic amide, is a key pharmacophore found in many therapeutic agents. The development of synthetic methods for seven-membered lactams is an ongoing area of interest, with techniques like palladium-catalyzed amination and intramolecular cyclocarbonylation reactions proving effective. acs.org
Research has shown that seven-membered lactam derivatives can exhibit a range of biological activities. For instance, certain aryl-fused seven-membered lactams have been identified as potent antimitotic agents, demonstrating cytotoxic activities in various cancer cell lines. acs.org Furthermore, derivatives of podophyllotoxin (B1678966) incorporating a seven-membered lactam ring have shown promising insecticidal activity. nih.gov
The enantioselective synthesis of lactams is also a critical area of research, as the stereochemistry of these molecules can significantly impact their biological function. bohrium.com The development of catalytic asymmetric methods to produce chiral lactam building blocks is crucial for the synthesis of complex nitrogen-containing heterocycles. bohrium.com The versatility of these compounds as synthetic intermediates and their potential for biological activity underscore the importance of continued research into seven-membered lactam derivatives.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 32548-60-0 | bldpharm.comlookchem.com |
| Molecular Formula | C10H17NO3 | bldpharm.com |
| Molecular Weight | 199.25 g/mol | bldpharm.com |
| IUPAC Name | This compound | bldpharm.com |
| SMILES Code | O=C(OCC)CC(CCCC1)NC1=O | bldpharm.com |
Detailed Research Findings
This compound serves as a versatile building block in the synthesis of more complex heterocyclic structures. Its bifunctional nature, containing both a lactam and an ester, allows for a variety of chemical modifications. For instance, the lactam can be opened or further functionalized, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. This reactivity makes it a valuable precursor in the generation of compound libraries for drug discovery and materials science applications.
While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its role as a synthetic intermediate can be inferred from the broader context of azepane and lactam chemistry. The development of novel synthetic routes to access functionalized azepanes is a testament to the recognized potential of this class of compounds. manchester.ac.uk For example, photochemical dearomative ring expansion of nitroarenes has recently emerged as a powerful strategy for preparing complex azepanes. manchester.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(7-oxoazepan-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)7-8-5-3-4-6-9(12)11-8/h8H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVCYLDALOQTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of Ethyl 2 7 Oxoazepan 2 Yl Acetate
Mechanistic Investigations of Nucleophilic and Electrophilic Reactions on the Azepanone Ring
The azepanone ring of ethyl 2-(7-oxoazepan-2-yl)acetate possesses both nucleophilic and electrophilic centers, making it susceptible to a range of reactions. The nitrogen atom of the lactam has a lone pair of electrons, rendering it nucleophilic. However, the carbonyl group at the C-7 position withdraws electron density, making the carbonyl carbon an electrophilic site.
Nucleophilic Reactions:
The nitrogen atom in the azepanone ring can participate in nucleophilic reactions. However, the nucleophilicity of the nitrogen is somewhat diminished due to the resonance delocalization of its lone pair with the adjacent carbonyl group. Despite this, the nitrogen can still react with strong electrophiles. For instance, N-alkylation or N-acylation can occur under appropriate conditions, though this might be less favorable than reactions at other sites depending on the specific reagents and reaction conditions.
Electrophilic Reactions:
The azepanone ring is more commonly involved in reactions where it is attacked by nucleophiles. The C-2 position, adjacent to the nitrogen, and the C-7 carbonyl carbon are the primary electrophilic sites. Nucleophilic attack at the C-7 carbonyl is a common reaction pathway for lactams and is discussed in more detail in section 3.3.
Reactions involving the azepanone ring itself, such as ring-opening or ring-expansion, are also possible. For example, under certain conditions, nucleophilic attack could lead to the cleavage of the amide bond, resulting in a ring-opened product. The seven-membered ring provides a degree of conformational flexibility which can influence its reactivity compared to smaller, more rigid lactams.
Ester Hydrolysis and Transesterification Reactions of the Ethyl Acetate (B1210297) Substituent
The ethyl acetate substituent on the azepanone ring is susceptible to hydrolysis and transesterification reactions, which are characteristic reactions of esters.
Ester Hydrolysis:
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.orgsavemyexams.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, this compound can be hydrolyzed to 2-(7-oxoazepan-2-yl)acetic acid and ethanol (B145695). This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.orgsavemyexams.com The mechanism involves protonation of the ester carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): When heated with a base, such as sodium hydroxide (B78521), the ester undergoes saponification to yield the sodium salt of 2-(7-oxoazepan-2-yl)acetic acid and ethanol. This reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack. savemyexams.comchemdictionary.org The mechanism involves the direct nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. chemdictionary.org
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by an acid or a base. masterorganicchemistry.compressbooks.pub For this compound, reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst would result in the formation of mthis compound and ethanol. To drive the reaction to completion, it is common to use the reactant alcohol as the solvent. masterorganicchemistry.com
The mechanism for transesterification is similar to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. pressbooks.pub
Table 1: Hydrolysis and Transesterification Reactions
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Water, Strong Acid (e.g., H₂SO₄) | 2-(7-oxoazepan-2-yl)acetic acid, Ethanol | Heat, Excess Water |
| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Sodium 2-(7-oxoazepan-2-yl)acetate, Ethanol | Heat |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | Alkyl 2-(7-oxoazepan-2-yl)acetate (R' ester), Ethanol | Excess R'OH |
Carbonyl Reactivity at the C-7 Position of the Azepane Ring
The carbonyl group at the C-7 position of the azepane ring is a key reactive site. This lactam carbonyl is an electrophilic center and can undergo nucleophilic attack. libretexts.org
Common reactions at the C-7 carbonyl include:
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the lactam to a cyclic amine.
Reaction with Grignard Reagents: Grignard reagents (R-MgX) can add to the carbonyl group, leading to the formation of a tertiary alcohol after workup. This reaction can potentially lead to ring-opening depending on the stability of the intermediate.
Wittig-type Reactions: While less common for amides compared to ketones and aldehydes, under specific conditions, a Wittig-type reaction could potentially be used to convert the carbonyl group to a double bond. Recent research has shown the possibility of β-alkenylation of saturated N-heterocycles through a Wittig-like olefination of a C(sp³)–O bond. acs.org
The reactivity of the C-7 carbonyl is influenced by the ring size and the nature of the substituent at the C-2 position. The seven-membered ring has a certain degree of ring strain which can affect the stability of tetrahedral intermediates formed during nucleophilic attack.
Chemical Stability and Proposed Degradation Pathways under Diverse Reaction Conditions
The chemical stability of this compound is dependent on the reaction conditions, such as pH, temperature, and the presence of oxidizing or reducing agents.
Hydrolytic Stability:
As discussed in section 3.2, the ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The lactam ring itself can also undergo hydrolysis, particularly under harsh conditions (strong acid or base and high temperatures), which would lead to the formation of an amino acid derivative.
Oxidative Degradation:
The molecule has several sites that could be susceptible to oxidation. The methylene groups (CH₂) in the azepane ring could be oxidized, potentially leading to the formation of additional carbonyl groups or ring cleavage. The nitrogen atom could also be oxidized. The specific degradation products would depend on the oxidizing agent used. For instance, strong oxidizing agents like potassium permanganate (B83412) could potentially cleave the ring.
Thermal Degradation:
At elevated temperatures, the molecule may undergo decomposition. The exact degradation pathway would depend on the temperature and atmosphere (e.g., inert or oxidative). Thermal degradation could involve decarboxylation, ring cleavage, or other complex fragmentation patterns.
Photolytic Degradation:
Exposure to UV light could also lead to degradation. Photolytic degradation pathways can be complex and may involve radical intermediates. Studies on similar compounds have shown that photolysis can lead to various degradation products through processes like epoxidation and ring-opening. researchgate.net
A possible degradation pathway for the ethyl acetate side chain under certain oxidative conditions could involve hydrolysis to the corresponding carboxylic acid, followed by further oxidation. mdpi.cominteresjournals.org
Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 2 7 Oxoazepan 2 Yl Acetate
Elucidation of Molecular and Supramolecular Structure via High-Resolution Spectroscopic Techniques
High-resolution spectroscopic methods are pivotal in providing a detailed picture of the molecular architecture of Ethyl 2-(7-oxoazepan-2-YL)acetate. These techniques offer insights into the connectivity of atoms, the spatial arrangement of the molecule, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information regarding the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the acetate (B1210297) methylene (B1212753) group, and the protons of the azepane ring.
Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) are anticipated, characteristic of an ethyl ester. hmdb.ca
Acetate Methylene Group: The protons of the -CH₂- group attached to the azepane ring would likely appear as a multiplet, influenced by the adjacent chiral center.
Azepane Ring Protons: The protons on the seven-membered ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The proton attached to the chiral carbon (C2) would be of particular interest for confirming the structure.
Amide Proton: A broad singlet for the N-H proton of the lactam is expected, with its chemical shift being solvent and concentration-dependent.
¹³C NMR Spectroscopy:
The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments.
Carbonyl Carbons: Two distinct signals for the ester carbonyl (C=O) and the amide carbonyl (C=O) are expected in the downfield region of the spectrum. hmdb.ca
Ethyl Group Carbons: Signals for the -OCH₂- and -CH₃ carbons of the ethyl group would be present. hmdb.ca
Azepane Ring Carbons: Six signals corresponding to the carbons of the azepane ring are anticipated, with their chemical shifts indicating their position relative to the nitrogen and carbonyl groups.
Acetate Methylene Carbon: A signal for the -CH₂- carbon of the acetate group would also be observed.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ester -CH₃ | ~1.2 | ~14 |
| Ester -OCH₂- | ~4.1 | ~61 |
| Acetate -CH₂- | ~2.5 - 2.8 | ~40 |
| Azepane C2-H | ~4.0 - 4.3 | ~58 |
| Azepane Ring -CH₂- | ~1.5 - 2.5 | ~20 - 40 |
| Amide N-H | ~7.0 - 8.0 | - |
| Ester C=O | - | ~172 |
| Amide C=O | - | ~177 |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning these resonances and confirming the connectivity of the molecule.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₀H₁₇NO₃), the expected exact mass would be approximately 199.1208 g/mol . bldpharm.com
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is a unique fingerprint of the molecule and can be used to identify its different components.
Expected Fragmentation Pattern:
The mass spectrum would likely show a molecular ion peak [M]⁺. Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate side chain, or cleavage of the azepane ring.
| m/z | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 199 | [C₁₀H₁₇NO₃]⁺ | Molecular Ion |
| 154 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 126 | [M - CH₂COOCH₂CH₃]⁺ | Loss of the ethyl acetate side chain radical |
| 114 | [C₆H₁₂NO]⁺ | Cleavage of the azepane ring |
| 85 | [C₅H₉O]⁺ | Fragment from the ethyl acetate moiety |
Note: This table represents a hypothetical fragmentation pattern based on the structure of the molecule and general fragmentation rules for esters and lactams. libretexts.orgmiamioh.edu
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide characteristic signatures for the functional groups present in this compound.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show strong absorption bands for the carbonyl groups and the N-H bond.
C=O Stretching (Ester): A strong band is expected in the region of 1735-1750 cm⁻¹. vscht.cz
C=O Stretching (Amide/Lactam): A strong band is anticipated around 1650-1680 cm⁻¹, characteristic of a seven-membered lactam ring. oup.com
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the lactam.
C-O Stretching: Bands corresponding to the C-O stretching of the ester group would be observed in the 1000-1300 cm⁻¹ region. docbrown.info
C-H Stretching: Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of lactams often shows characteristic low-frequency modes related to ring vibrations. tandfonline.comtandfonline.com The carbonyl stretching vibrations are also Raman active. mdpi.comnih.gov
Characteristic Vibrational Frequencies:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| N-H Stretch (Lactam) | 3200-3400 (broad) | Similar to IR |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C=O Stretch (Ester) | 1735-1750 (strong) | 1735-1750 |
| C=O Stretch (Lactam) | 1650-1680 (strong) | 1650-1680 |
| N-H Bend | ~1550 | - |
| C-O Stretch (Ester) | 1000-1300 | - |
| Azepane Ring Vibrations | Various in fingerprint region | Characteristic low-frequency modes |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, revealing the conformation of the azepane ring and the orientation of the ethyl acetate substituent.
While a specific crystal structure for this compound is not publicly available, studies on related caprolactam derivatives suggest that the seven-membered ring typically adopts a chair-like conformation. researchgate.netcore.ac.uk In the solid state, it is expected that the molecules would be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of another, forming dimers or polymeric chains. researchgate.net
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (If applicable)
The presence of a stereocenter at the C2 position of the azepane ring makes this compound a chiral molecule. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric purity and the absolute configuration of a chiral compound.
A racemic mixture of this compound would be optically inactive. However, if the enantiomers were separated, each would rotate the plane of polarized light in equal but opposite directions. The specific rotation is a characteristic property of each enantiomer.
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration by comparing the experimental spectrum with theoretical calculations.
Computational Chemistry and Theoretical Studies of Ethyl 2 7 Oxoazepan 2 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like Ethyl 2-(7-oxoazepan-2-yl)acetate. mdpi.com These methods map the electron density to determine ground-state properties, offering a window into the molecule's stability, reactivity, and intermolecular interaction potential. unitn.it
DFT calculations typically begin with geometry optimization to find the lowest energy structure of the molecule. Functionals such as B3LYP or ωB97XD, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used for organic molecules containing nitrogen and oxygen. researchgate.netmdpi.com For this compound, these calculations would yield crucial electronic descriptors.
Key Electronic Properties Investigated:
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For substituted pyrrolidinones, a related class of lactams, DFT has been used to calculate these orbital energies to understand their electronic properties. arabjchem.org
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms of the lactam and ester groups, and positive potential near the amide hydrogen.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer and bonding interactions within the molecule. It can quantify the delocalization of electron density between filled and empty orbitals, revealing hyperconjugative effects that contribute to the molecule's stability. researchgate.net
Mulliken Population Analysis: This analysis distributes the total charge among the atoms in the molecule, providing insights into local electronic charges and helping to predict sites for chemical reactions. ijsrst.com
The table below summarizes typical parameters and outputs from DFT calculations relevant to electronic structure analysis.
| Parameter/Method | Description | Typical Application/Insight |
| Functional (e.g., B3LYP, ωB97XD) | Approximates the exchange-correlation energy in DFT, a critical component for accuracy. | B3LYP is a widely used hybrid functional; ωB97XD is good for systems with non-covalent interactions. researchgate.netdtu.dk |
| Basis Set (e.g., 6-311++G(d,p)) | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy. researchgate.net | Pople-style basis sets like this one are standard for organic molecules, providing a balance of accuracy and computational cost. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap indicates chemical reactivity, and the orbital shapes identify sites for electron donation/acceptance. mdpi.comarabjchem.org |
| MEP Surface | A 3D plot of the electrostatic potential mapped onto the electron density surface. | Identifies nucleophilic and electrophilic sites, predicting regions for intermolecular interactions. |
By applying these quantum chemical methods, a comprehensive electronic profile of this compound can be constructed, providing a theoretical foundation for understanding its chemical behavior.
Conformational Landscape and Energy Minimization Studies of the Azepane Ring
The seven-membered azepane ring in this compound is conformationally flexible, capable of existing in several low-energy forms. researchgate.netbeilstein-journals.org Computational studies are essential for mapping this complex potential energy surface, identifying the most stable conformers, and determining the energy barriers between them.
The conformational analysis of ε-caprolactam, the parent structure of the azepane ring in the title compound, has been studied computationally. These studies show that the most stable conformation is a chair form. researchgate.net The introduction of a substituent at the C2 position, as in this compound, introduces additional complexity, as the substituent can occupy either a pseudo-axial or pseudo-equatorial position. The conformational landscape of the azepane ring is generally characterized by several key conformers, including chair, twist-chair, boat, and twist-boat forms.
Computational Approaches:
Conformational Search: Initial exploration of the conformational space is often performed using molecular mechanics force fields (e.g., MMFF) or semi-empirical methods. This generates a large number of possible structures.
Geometry Optimization and Energy Calculation: The structures from the initial search are then optimized at a higher level of theory, typically DFT (e.g., B3LYP/6-311+G(d,p)), to obtain accurate geometries and relative energies. researchgate.net
Transition State Search: To understand the dynamics of interconversion between conformers, transition state search algorithms (e.g., QST2/QST3 or Nudged Elastic Band) are used to locate the saddle points on the potential energy surface and calculate the activation energies (ΔG‡). researchgate.net
A computational study on ε-caprolactam calculated the inversion barrier for the most stable chair conformation to be approximately 10.5 kcal/mol, which aligns well with experimental data. researchgate.net Similar investigations on substituted azepanes have demonstrated that the presence and nature of substituents significantly influence the conformational preferences and can rigidify the ring system. beilstein-journals.orgrsc.org In a related diphenyl-substituted diazepane, X-ray crystallography confirmed a chair conformation for the seven-membered ring. nih.gov For this compound, the bulky ethyl acetate (B1210297) group at the C2 position would be expected to have a strong preference for a pseudo-equatorial orientation to minimize steric hindrance, thus likely stabilizing a specific chair or twist-chair conformation.
| Conformer | Relative Stability | Key Geometric Features |
| Chair | Often the most stable for caprolactam. researchgate.net | Two parallel planes of atoms, minimizes angle and torsional strain. |
| Twist-Chair | Often a low-energy intermediate or stable form. | A twisted version of the chair, relieves some steric interactions. |
| Boat | Generally higher in energy than the chair. | "Flagpole" interactions can lead to steric strain. |
| Twist-Boat | An intermediate between boat and chair forms. | Relieves some of the flagpole interactions of the boat form. |
Understanding the conformational landscape is crucial as the three-dimensional shape of the molecule dictates its interactions with other molecules, including biological targets or catalysts.
Reaction Pathway Modeling and Transition State Analysis for Synthetic Routes and Transformations
Computational modeling of reaction pathways provides invaluable mechanistic insights into the synthesis and chemical transformations of this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition states, and calculate activation energies, which helps in optimizing reaction conditions and predicting product selectivity. researchgate.net
The synthesis of the core azepan-7-one (ε-caprolactam) ring is often achieved via the Beckmann rearrangement of cyclohexanone (B45756) oxime. The mechanism of this and other lactam-forming reactions can be extensively studied using DFT. For instance, computational studies on the Staudinger reaction ([2+2] cycloaddition) to form β-lactams have elucidated how ketene (B1206846) and imine substituents influence the stereochemical outcome by affecting the rate of ring closure versus isomerization of a zwitterionic intermediate. nih.gov
Modeling Key Transformations:
Lactam Synthesis: The mechanism of enzyme-catalyzed C-H amidation to form various lactam rings has been detailed using DFT calculations and molecular dynamics simulations. ucla.edu These computations revealed how specific amino acid mutations in the enzyme's active site control the stereo- and regioselectivity of the cyclization.
Ring Expansion/Cyclization: The synthesis of oxazolines from aziridines involves a Wolff rearrangement to form a ketene intermediate, which then undergoes an electrophilic ring expansion. nih.govd-nb.info While not a direct synthesis of the azepane ring, the computational modeling of such rearrangement and cyclization steps provides a framework for understanding similar processes.
Functional Group Transformations: The ethyl acetate moiety can undergo transformations like hydrolysis or transesterification. Reaction pathway modeling can predict the energy barriers for these steps under different catalytic conditions (acidic, basic).
A typical computational workflow for reaction modeling involves:
Reactant and Product Optimization: The geometries of all reactants, intermediates, and products are fully optimized.
Transition State (TS) Search: The structure of the transition state connecting reactants to products is located on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are performed to confirm that reactants and products are true minima (zero imaginary frequencies) and the TS is a first-order saddle point (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the TS to ensure it connects the intended reactants and products.
The table below outlines how computational modeling can be applied to a potential synthetic step.
| Reaction Step | Computational Method | Information Gained |
| Beckmann Rearrangement | DFT (e.g., B3LYP) with a solvent model. | Elucidation of the concerted vs. stepwise nature of the rearrangement, identification of the transition state, calculation of the activation energy. |
| N-Alkylation of Caprolactam | DFT, Transition State Search. | Modeling the SN2 reaction pathway, predicting the energy barrier for adding the ethyl acetate group. |
| Ugi/Passerini Reactions | DFT, IRC. | Understanding the mechanism of multicomponent reactions that could potentially form substituted lactams in one pot. whiterose.ac.uk |
These theoretical investigations are crucial for gaining a deeper mechanistic understanding that complements experimental work.
Prediction of Spectroscopic Parameters for Enhanced Characterization
Computational chemistry offers powerful tools for predicting spectroscopic data, which serves as a crucial aid in the structural confirmation of newly synthesized molecules like this compound. By calculating properties such as NMR chemical shifts and IR vibrational frequencies, a direct comparison can be made with experimental spectra to validate the proposed structure. q-chem.com
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used approach for calculating nuclear magnetic shielding tensors. mdpi.com The process typically involves:
Conformational Analysis: Since NMR chemical shifts are highly sensitive to molecular geometry, an initial conformational search and energy minimization are performed to identify all low-energy conformers. d-nb.info
Shielding Calculation: GIAO-DFT calculations are run on each stable conformer.
Boltzmann Averaging: The calculated shielding constants for each nucleus are averaged, weighted by the Boltzmann population of each conformer at a given temperature.
Chemical Shift Calculation: The final chemical shifts are obtained by subtracting the calculated shielding constants from the shielding constant of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.
Recent advances combining DFT with machine learning have achieved high accuracy, with mean absolute errors for ¹H shifts often below 0.2 ppm. d-nb.infonih.gov
IR Spectra Prediction: The calculation of vibrational frequencies using DFT is also a standard procedure. After geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their corresponding IR intensities. q-chem.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. The predicted IR spectrum can confirm the presence of key functional groups, such as the C=O stretches of the lactam (~1650 cm⁻¹) and the ester (~1735 cm⁻¹), and the N-H stretch of the lactam (~3200 cm⁻¹). DFT has been successfully used to simulate the vibrational spectra of caprolactam-glycine clusters, showing good agreement with experimental ATR-FTIR spectra. researchgate.net
| Spectroscopy | Computational Method | Predicted Parameter | Level of Theory Example |
| NMR | GIAO-DFT | ¹H and ¹³C Chemical Shifts (δ) | B3LYP/6-311+G(2d,p) d-nb.info |
| IR | DFT Frequency Analysis | Vibrational Frequencies (cm⁻¹) | B3LYP/6-311++G(d,p) researchgate.net |
| UV-Vis | TD-DFT | Electronic Transitions (λmax) | TD-B3LYP/6-311G(d,p) ijsrst.com |
These predictive capabilities are invaluable, especially when dealing with complex structures or when authentic reference standards are unavailable.
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular life. For this compound, MD simulations can reveal its flexibility, conformational transitions, and interactions with a solvent environment.
Extensive MD simulations have been performed on poly(N-vinylcaprolactam) (PVCL), a polymer containing the caprolactam side chain, to study its temperature-dependent conformational changes in water. sci-hub.seacs.orgnih.gov These studies provide a robust framework for how MD can be applied to the single molecule of this compound.
Insights from MD Simulations:
Conformational Dynamics: MD can track the transitions between different conformers of the azepane ring (e.g., chair-to-boat) over nanoseconds, revealing the flexibility of the ring system and the time scales of these motions. researchgate.net
Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can characterize the hydration shell. It can quantify the number of hydrogen bonds between the molecule's polar groups (like the carbonyls and N-H) and the surrounding water, and how these interactions fluctuate over time. nih.govsci-hub.se
Side-Chain Flexibility: The simulation can illustrate the rotational freedom and preferred orientations of the ethyl acetate substituent relative to the azepane ring.
Thermodynamic Properties: Trajectories from MD simulations can be used to calculate thermodynamic properties like the radius of gyration, which describes the molecule's compactness.
The setup for a typical MD simulation is summarized below.
| Component | Description | Example |
| Force Field | A set of parameters and potential functions that describe the energy of the system as a function of atomic coordinates. | GROMOS, OPLS-AA, AMBER nih.govsci-hub.se |
| Solvent Model | A model representing the solvent, which can be explicit (individual molecules) or implicit (a continuum). | SPC, TIP3P (for explicit water) sci-hub.se |
| Simulation Ensemble | The set of thermodynamic variables held constant (e.g., NVT for constant Number of particles, Volume, Temperature; NPT for constant Pressure). | NPT ensemble is common for equilibration. sci-hub.se |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Simulations of 100-200 ns are common for studying conformational transitions. sci-hub.seacs.org |
By running MD simulations at different temperatures, one could also study how thermal energy affects the dynamic behavior and conformational stability of this compound. This provides a complete, dynamic picture that complements the static insights from quantum mechanics.
Application of Ethyl 2 7 Oxoazepan 2 Yl Acetate in Organic Synthesis and Chemical Sciences
Utilization of Ethyl 2-(7-oxoazepan-2-YL)acetate as a Building Block for the Construction of Complex Organic Molecules
The utility of this compound as a synthetic precursor stems from the multiple reactive sites within its structure. The azepanone (ε-caprolactam) core is a foundational element in numerous biologically active compounds and industrial polymers. The presence of the ethyl acetate (B1210297) sidechain at the C2 position introduces a handle for further molecular elaboration, rendering the compound a valuable chiron for constructing more intricate molecular architectures.
Key structural features that enable its use as a building block include:
The Lactam N-H Group: The secondary amine within the lactam ring can be deprotonated and subsequently alkylated or acylated, allowing for the introduction of diverse substituents onto the nitrogen atom.
The Lactam Carbonyl Group: This group can undergo reduction to a methylene (B1212753) group, transforming the lactam into a fully saturated azepane ring, or it can be targeted by nucleophiles in ring-opening reactions.
The α-Carbon of the Acetate Group: The methylene bridge between the lactam ring and the ester carbonyl is activated. The protons on this carbon are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) condensations, and Michael additions.
The Ester Carbonyl Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide via aminolysis, providing pathways to different classes of compounds.
These reactive sites make this compound a plausible starting material for the synthesis of complex heterocyclic systems and natural product analogues. Lactam scaffolds are central to many alkaloids, and the functional handle provided by the ethyl acetate group allows for the systematic construction of polycyclic systems or the introduction of side chains necessary for biological activity. While specific total syntheses originating from this exact starting material are not widely documented in mainstream literature, its potential is inferred from the vast chemistry developed around simpler caprolactam and ethyl acetoacetate (B1235776) derivatives.
Scaffold Derivatization for the Development of Novel Chemical Entities based on the Azepanone Core
The azepanone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active agents. Derivatization of this compound allows chemists to systematically modify its structure to explore chemical space and develop novel compounds with tailored properties. The primary sites for derivatization offer a modular approach to creating libraries of new chemical entities.
The table below outlines the principal strategies for derivatizing the core scaffold of this compound.
| Reactive Site | Type of Reaction | Reagents/Conditions | Resulting Functional Group/Structure |
| Lactam Nitrogen (N-H) | N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl Azepanone |
| N-Acylation | Base, Acyl Chloride (RCOCl) | N-Acyl Azepanone (Imide) | |
| α-Carbon (-CH₂-) | Enolate Alkylation | Base (e.g., LDA), Electrophile (E+) | α-Substituted Azepanone Acetate |
| Ester Group (-COOEt) | Hydrolysis | Acid or Base (H₃O⁺ or OH⁻) | Carboxylic Acid |
| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | |
| Aminolysis | Amine (R-NH₂) | Amide | |
| Lactam Carbonyl (C=O) | Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Substituted Azepane |
| Ring Opening | Strong Acid/Base, Heat | ω-Amino Acid Derivative |
Through these transformations, the core molecule can be elaborated into a diverse array of derivatives. For instance, hydrolysis of the ester followed by coupling reactions can attach peptides or other moieties. Simultaneously, functionalization at the α-carbon can introduce stereocenters and complex side chains, while N-alkylation can modulate the compound's polarity and steric profile. This multi-faceted reactivity allows for the fine-tuning of molecular properties for applications in drug discovery and materials science.
Potential as Ligands or Catalytic Auxiliaries in Synthetic Methodologies (If structural features are indicative)
The structural framework of this compound possesses features characteristic of molecules that can serve as ligands in coordination chemistry and catalysis. The presence of multiple heteroatoms with lone pairs of electrons—specifically the lactam nitrogen, the lactam carbonyl oxygen, and the ester carbonyl oxygen—provides potential coordination sites for metal ions.
The spatial arrangement of these atoms suggests that the molecule could function as a bidentate or even a tridentate ligand. For example:
N,O-Bidentate Chelation: The lactam nitrogen and the adjacent carbonyl oxygen can form a stable five-membered chelate ring with a metal center.
O,O-Bidentate Chelation: The lactam carbonyl oxygen and the ester carbonyl oxygen could potentially coordinate to a single metal, though this would form a larger, likely less stable, chelate ring.
If a chiral version of the molecule is synthesized, it could serve as a chiral ligand or auxiliary in asymmetric catalysis. The rigid seven-membered ring structure provides a well-defined conformational scaffold upon which chiral information can be imposed. By coordinating to a transition metal, such a chiral ligand could create a chiral environment around the metal center, enabling enantioselective transformations such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions. While the application of this compound itself as a ligand is not prominently reported, the principles of ligand design indicate its potential in this capacity, warranting further investigation.
Exploration of Azepanone Monomers in Polymer Chemistry
The azepanone ring within this compound is chemically known as ε-caprolactam, the monomer used for the industrial production of Nylon 6 via anionic ring-opening polymerization (AROP). This established polymerization pathway suggests that this compound could function as a "functional monomer" to create novel, modified polyamides.
In this scenario, the AROP would proceed by opening the lactam ring to form a linear polymer chain. The ethyl acetate group at the C2 position would remain as a pendant functional group attached to the polyamide backbone.
The resulting polymer would be a derivative of Nylon 6 with regularly spaced side chains. The incorporation of these pendant groups could significantly alter the properties of the final material compared to traditional Nylon 6.
The table below provides a comparative overview of the hypothetical polymer derived from this compound versus standard Nylon 6.
| Property | Standard Nylon 6 | Hypothetical Poly(this compound) |
| Monomer | ε-Caprolactam | This compound |
| Backbone Structure | -[NH-(CH₂)₅-CO]- | -[NH-CH(CH₂COOEt)-(CH₂)₄-CO]- |
| Pendant Groups | None | Ethyl Acetate (-CH₂COOEt) |
| Potential Properties | High crystallinity, high melting point, good mechanical strength. | Likely reduced crystallinity and lower melting point due to steric hindrance from pendant groups. Increased solubility in organic solvents. |
| Post-Polymerization Modification | Difficult; requires harsh conditions to modify the amide backbone. | The pendant ester groups provide reactive sites for hydrolysis to carboxylic acid, amidation, or transesterification, enabling the attachment of other molecules and the tuning of properties like hydrophilicity or cross-linking ability. |
The ability to perform post-polymerization modifications on the pendant ester groups is a significant advantage. It offers a pathway to creating "smart" or functionalized polyamides for advanced applications, such as drug delivery systems (by attaching therapeutic agents), biocompatible materials (by attaching hydrophilic polymers like PEG), or materials with tunable thermal or mechanical properties.
Synthesis and Chemical Exploration of Analogues and Derivatives of Ethyl 2 7 Oxoazepan 2 Yl Acetate
Structural Modification Strategies on the Azepane Ring and Ester Moiety
The azepane ring and the ester moiety of ethyl 2-(7-oxoazepan-2-yl)acetate are key pharmacophores that can be readily modified to generate novel analogues.
Strategies for modifying the azepane ring often focus on:
Substitution: Introducing various substituents at different positions on the azepane ring can significantly influence the molecule's properties. This can be achieved through reactions such as α-alkylation of the lactam. arkat-usa.org
Ring Size Modification: Altering the size of the lactam ring, for instance, by synthesizing corresponding piperidin-2-one (6-membered) or pyrrolidin-2-one (5-membered) analogues, allows for the investigation of the impact of ring strain and conformation on biological activity. arkat-usa.org
Heteroatom Variation: Replacing the nitrogen atom in the azepane ring with other heteroatoms, or introducing additional heteroatoms to create structures like diazepanes, can lead to compounds with distinct electronic and steric properties. For example, the synthesis of ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate introduces a second nitrogen atom into the seven-membered ring. nih.gov
Modifications of the ester moiety typically involve:
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further functionalization or can itself be a desired final product. wikipedia.org
Transesterification: The ethyl group can be replaced with other alkyl or aryl groups by reacting the ester with different alcohols under acidic or basic conditions. This allows for the tuning of properties like lipophilicity. doi.org
Amidation: The ester can be converted to a variety of amides by reaction with primary or secondary amines.
Table 1: Examples of Structural Modifications on the Azepane Ring
| Parent Compound | Modified Analogue | Modification Strategy | Potential Impact |
|---|---|---|---|
| This compound | 3-Aryl-7-oxoazepan-2-yl acetates | Substitution | Altered steric bulk and electronic properties |
| This compound | Ethyl 2-(6-oxopiperidin-2-yl)acetate | Ring Size Modification | Changes in ring conformation and strain |
| This compound | Ethyl 2-(7-oxo-1,4-diazepan-2-yl)acetate | Heteroatom Variation | Modified hydrogen bonding capabilities and polarity |
Systematic Synthesis of Substituted Azepan-2-one (B1668282) Derivatives
The systematic synthesis of substituted azepan-2-one derivatives allows for a thorough exploration of the chemical space around the parent compound. A common approach involves the α-alkylation of esters with ω-azidoalkyl triflates, followed by reduction of the azide (B81097) and subsequent lactamization. arkat-usa.org This method provides a versatile route to 3-substituted piperidin-2-ones and pyrrolidin-2-ones, which are valuable analogues of azepan-2-ones. arkat-usa.org
Another powerful technique for creating substituted azepanes is through directed lithiation of N-Boc protected heterocycles, followed by reaction with an electrophile. whiterose.ac.uk This allows for the introduction of a wide variety of substituents at specific positions on the azepane ring. whiterose.ac.uk
Table 2: Synthesis of Substituted Lactams
| Starting Material | Reagents | Product | Reference |
|---|
Exploration of Variations in the Ethyl Acetate (B1210297) Side Chain and its Attachment Point
Varying the ethyl acetate side chain is a key strategy for modulating the physicochemical properties of the molecule. This can be achieved through several synthetic transformations.
Chain Length Homologation: The length of the acetate side chain can be extended or shortened using standard organic synthesis methods to investigate the optimal distance and flexibility for interaction with biological targets.
Ester Alkyl Group Variation: As mentioned previously, transesterification allows for the synthesis of a series of esters with varying alkyl chains (e.g., methyl, propyl, butyl), which directly impacts the compound's lipophilicity and solubility. doi.org
Functional Group Interconversion: The ester group can be reduced to an alcohol or converted to other functional groups, providing further avenues for derivatization.
Attachment Point Isomerization: The position of the acetate side chain on the azepane ring can be altered. While the parent compound is this compound, isomers such as ethyl 2-(2-oxoazepan-3-yl)acetate can be synthesized to explore the impact of the substituent's location. biosynth.com The synthesis of such isomers often requires different starting materials and synthetic routes.
Design and Synthesis of Novel Heterocyclic Fused Azepanone Systems
Fusing the azepanone ring with other heterocyclic systems is a powerful strategy for creating novel chemical entities with potentially enhanced biological activities and unique three-dimensional shapes. These fused systems can be synthesized through various cyclization reactions. airo.co.in
For instance, intramolecular cyclization reactions can be employed to construct bicyclic systems. A notable example is the synthesis of pyrazole-fused isoxazolidinone derivatives via a cyclization reaction. airo.co.in Another approach involves ring-closing metathesis (RCM) reactions, which have been successfully used to create a variety of fused N-heterocycles. researchgate.net The synthesis of fused dihydroazepine derivatives can be achieved through an intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid, followed by a 1-aza-Cope rearrangement. researchgate.net
The design of these fused systems is often guided by computational studies and a deep understanding of the desired target interactions. epa.gov The resulting polycyclic structures can exhibit rigid conformations that may be beneficial for binding to specific biological targets.
Analytical Chemistry Methodologies for Ethyl 2 7 Oxoazepan 2 Yl Acetate
Chromatographic Separation and Purification Techniques for Azepanone Compounds
Chromatography is the cornerstone of analyzing and purifying ethyl 2-(7-oxoazepan-2-yl)acetate and related azepanone compounds. The choice between different chromatographic techniques is primarily dictated by the analyte's properties, such as volatility and polarity, and the specific requirements of the analysis, be it for purification or quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of non-volatile or thermally labile compounds like this compound. bldpharm.com Its high resolution and sensitivity make it ideal for assessing the purity of the compound and for performing precise quantitative measurements.
For the analysis of lactam derivatives, reversed-phase HPLC is a commonly employed mode. synquestlabs.com In this setup, a non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or a buffer to ensure good peak shape and reproducibility. synquestlabs.combeilstein-journals.org
The purity of this compound can be determined by injecting a sample into the HPLC system and monitoring the eluent with a suitable detector, most commonly a UV detector. The resulting chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for the calculation of the purity percentage.
Quantitative analysis by HPLC requires the creation of a calibration curve using certified reference standards of this compound at various known concentrations. By comparing the peak area of the analyte in an unknown sample to the calibration curve, its exact concentration can be determined with high accuracy and precision.
Table 1: Illustrative HPLC Parameters for the Analysis of Lactam Derivatives
| Parameter | Typical Setting |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | UV at 215 nm |
| Injection Volume | 10 µL |
This table presents typical starting conditions for method development for the analysis of azepanone compounds and may require optimization for this compound.
Gas Chromatography (GC) for Analysis of Volatile Components and Reaction Byproducts (If applicable)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be invaluable for monitoring the presence of volatile starting materials, solvents, or byproducts from its synthesis. For instance, in a synthesis reaction, GC can be used to track the consumption of a volatile reactant or the formation of a low-boiling point side product.
The sample, in a volatile solvent, is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation. A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the mass of the analyte.
For less volatile compounds or those with polar functional groups that might exhibit poor peak shape, chemical derivatization can be employed to increase their volatility and thermal stability prior to GC analysis.
Advanced Hyphenated Techniques for Identification and Quantification (e.g., GC-MS, LC-MS/MS)
For unambiguous identification and highly sensitive quantification, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of volatile compounds by GC with their detection and identification by a mass spectrometer. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparison to spectral libraries. GC-MS is particularly useful for identifying unknown impurities or byproducts in the synthesis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem mass spectrometry version (LC-MS/MS) are the most powerful tools for the analysis of a wide range of compounds, including this compound. bldpharm.com LC-MS provides molecular weight information for the compounds eluting from the HPLC column. LC-MS/MS takes this a step further by selecting a specific ion (the precursor ion), fragmenting it, and analyzing the resulting fragment ions (product ions). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, making it the gold standard for trace-level quantification in complex matrices.
The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions to achieve good separation and then fine-tuning the mass spectrometer parameters, such as the ionization source conditions and collision energies, to maximize the signal for the target analyte.
Table 2: Representative Mass Spectrometry Parameters for the Analysis of Organic Intermediates
| Parameter | Typical Setting for LC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (m/z 200.12) |
| Product Ions (Q3) | Specific fragments determined by infusion experiments |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | 3.0 - 4.0 kV |
This table provides a general framework for developing an LC-MS/MS method. The specific precursor and product ions, as well as collision energies, must be experimentally determined for this compound.
Development of Specific Analytical Protocols for Trace Analysis or Complex Mixtures
In many applications, it is necessary to detect and quantify this compound at very low concentrations or in the presence of a multitude of other components. The development of specific analytical protocols for such scenarios requires careful optimization of the entire analytical workflow.
This process begins with efficient sample preparation to isolate and concentrate the analyte of interest while removing interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed.
The subsequent chromatographic separation must be highly selective. This can be achieved by experimenting with different column chemistries, mobile phase compositions, and gradient profiles to resolve the target analyte from all other matrix components. For particularly complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide a significant enhancement in separation power.
Finally, the detection method must be both sensitive and specific. As mentioned, LC-MS/MS is often the technique of choice for trace analysis due to its ability to filter out background noise and selectively monitor for the analyte of interest. The development of a robust LC-MS/MS method involves the careful selection of precursor and product ion transitions that are unique to this compound, thereby minimizing the risk of false positives. Method validation according to international guidelines is a critical final step to ensure the reliability and accuracy of the developed protocol.
Theoretical Aspects of Environmental Transformation and Degradation of Azepane Containing Compounds
Photochemical Degradation Mechanisms in Simulated Environmental Conditions (Theoretical)
Photochemical degradation, or photolysis, is a primary pathway for the transformation of organic compounds in the environment, driven by the absorption of solar radiation. The process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species in the water or atmosphere.
For Ethyl 2-(7-oxoazepan-2-yl)acetate, indirect photolysis is expected to be the dominant mechanism. In sunlit surface waters, transient reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻) are formed. nih.gov The degradation of β-lactam antibiotics, which share the cyclic amide feature, has been shown to proceed through mechanisms involving both singlet oxygen and superoxide radicals. nih.gov It is theorized that the azepane ring of this compound could be susceptible to attack by these reactive oxygen species.
Potential photochemical degradation pathways include:
Oxidation: The methylene (B1212753) groups (–CH₂–) on the azepane ring, particularly those adjacent to the nitrogen or carbonyl group, are susceptible to oxidation by hydroxyl radicals. This can lead to the formation of hydroxylated intermediates, which may be less stable and prone to further degradation.
Ring Cleavage: Sunlight can induce the rupture of the β-lactam ring in some antibiotics, a pathway that could be relevant for the azepan-2-one (B1668282) structure. mdpi.com This process would break open the seven-membered ring, significantly altering the molecule's properties.
Sensitized Photooxidation: Natural organic matter (NOM) in water can act as a photosensitizer, absorbing light and transferring the energy to the compound or to molecular oxygen to create singlet oxygen. nih.gov Studies on β-lactam antibiotics like amoxicillin (B794) and cephalexin (B21000) have demonstrated that their photooxidation is sensitized by compounds like Rose Bengal, proceeding via singlet oxygen and superoxide mechanisms. nih.gov
Hydrolytic Stability and Kinetic Studies in Aqueous Environments
Hydrolysis is a key abiotic degradation process for compounds containing labile functional groups like esters and amides. This compound contains both an ethyl ester and a cyclic amide (lactam), and the relative stability of these two groups under different environmental pH conditions will dictate the initial hydrolytic transformation.
Ester Hydrolysis: The ethyl acetate (B1210297) moiety is susceptible to hydrolysis, which can be catalyzed by either acid or base. masterorganicchemistry.com Under typical environmental conditions (pH 5-9), this reaction would yield ethanol (B145695) and the corresponding carboxylic acid, 2-(7-oxoazepan-2-yl)acetic acid. The kinetics of alkaline hydrolysis for simple esters like ethyl acetate have been extensively studied and are known to be significantly faster than at neutral pH. researchgate.net
Amide (Lactam) Hydrolysis: Amide bonds, including the cyclic amide in the lactam ring, are significantly more stable to hydrolysis than ester bonds. libretexts.org Their hydrolysis typically requires more forceful conditions, such as heating with aqueous acid or base, to proceed at a significant rate. masterorganicchemistry.com In the environment, the uncatalyzed hydrolysis of the lactam ring is expected to be very slow. However, the reaction is pH-dependent, with catalysis occurring at both low and high pH. researchgate.net The hydrolysis of the lactam ring would result in the formation of ethyl 2-(6-amino-7-oxoheptanoyl)acetate through ring-opening.
Theoretically, the ester linkage is the more likely site for initial hydrolytic attack under typical environmental conditions due to its greater lability compared to the robust lactam ring.
| Functional Group | Acidic Conditions (pH < 4) | Neutral Conditions (pH ≈ 7) | Basic Conditions (pH > 9) |
|---|---|---|---|
| Ethyl Ester | Moderately Labile (Acid-Catalyzed) | Relatively Stable (Slow Hydrolysis) | Highly Labile (Base-Catalyzed) |
| Lactam (Cyclic Amide) | Stable (Requires strong acid/heat) | Highly Stable | Stable (Requires strong base/heat) |
Theoretical Biodegradation Pathways and Predicted Metabolite Formation
Biodegradation by microorganisms is a crucial process for the ultimate removal of organic compounds from the environment. The biodegradation pathway for this compound can be predicted based on the well-studied metabolism of its parent lactam, ε-caprolactam, the monomer for nylon-6. mdpi.com
The theoretical pathway likely initiates with enzymatic activities targeting the lactam and ester functionalities:
Lactam Ring Opening: The primary and most critical step is the enzymatic hydrolysis of the cyclic amide bond. Bacteria, particularly from genera like Pseudomonas, Brevibacterium, and Paenarthrobacter, are known to produce enzymes capable of this transformation. mdpi.comwikipedia.org An enzyme analogous to a "caprolactam hydrolase" would cleave the lactam ring to form a linear amino acid derivative. nih.gov This initial product would be ethyl 2-(6-aminoheptanoic acid) .
Ester Hydrolysis: Concurrently or subsequently, hydrolases such as esterases or lipases, which are ubiquitous in microorganisms, would cleave the ethyl ester bond. acs.org This would result in the formation of ethanol and 2-(7-oxoazepan-2-yl)acetic acid .
Further Degradation: The primary metabolites would then enter central metabolic pathways. 6-aminoheptanoic acid, formed after both hydrolysis steps, would likely undergo deamination by an aminotransferase to yield a keto acid. researchgate.net This intermediate would then be oxidized to dicarboxylic acids like adipic acid, which can be further metabolized via the β-oxidation pathway. mdpi.com The ethanol produced from ester hydrolysis is readily used as a carbon source by a vast range of microorganisms.
The production of these intermediates is a key step in the mineralization of the compound to carbon dioxide, water, and biomass. researchgate.net
| Predicted Metabolite | Precursor Step | Enzyme Class (Theoretical) |
|---|---|---|
| 2-(7-oxoazepan-2-yl)acetic acid | Ester hydrolysis | Esterase / Lipase |
| Ethanol | Ester hydrolysis | Esterase / Lipase |
| Ethyl 2-(6-aminoheptanoic acid) | Lactam hydrolysis | Hydrolase (Cyclic Amidase / Lactamase) |
| 6-Aminohexanoic acid | Decarboxylation/Oxidation from primary metabolites | Decarboxylase / Oxidase |
| Adipic acid | Oxidation of aminohexanoic acid | Dehydrogenase / Oxidase |
Adsorption and Desorption Behavior on Environmental Matrices using Theoretical Models
The transport and bioavailability of this compound in the environment are heavily influenced by its adsorption (sorption) and desorption from soil and sediment particles. rsc.org As a polar organic compound, its behavior can be predicted using established theoretical models.
The primary measure of sorption is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which normalizes the sorption coefficient (Kd) to the organic carbon content of the soil. researchgate.net For polar compounds, quantitative structure-property relationship (QSPR) models can be used to estimate Koc based on molecular descriptors like molecular weight and the number of polar atoms (N, O). acs.orgnih.gov Given the presence of three oxygen atoms and one nitrogen atom, this compound is expected to have a relatively low to moderate Koc value, indicating moderate mobility in soil. Its solubility in water is likely significant, which would limit strong adsorption to soil organic matter. nih.gov
The kinetics of adsorption, or the rate at which the compound reaches equilibrium between the dissolved and sorbed phases, can be described by models such as the pseudo-first-order and pseudo-second-order kinetic models. ekb.eg The equilibrium itself is described by isotherm models:
Freundlich Isotherm: Often used for heterogeneous surfaces like soil, this model relates the concentration of the solute on the surface of the adsorbent to the concentration of the solute in the liquid.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface. d-nb.info
The adsorption process is influenced by soil properties such as organic matter content, clay content, and pH. ekb.eg Desorption studies indicate whether the sorption is reversible. For many organic compounds, some fraction of the sorbed material may become resistant to desorption over time, a phenomenon known as hysteresis.
| Parameter | Sandy Loam (Low OC) | Silt Loam (Medium OC) | Clay (High OC) | Governing Principle |
|---|---|---|---|---|
| Koc (L/kg) | Low to Moderate (e.g., 50 - 300) | Predicted by QSPR models based on polarity. acs.org | ||
| Freundlich Kf ((mg/kg)/(mg/L)¹/ⁿ) | Low | Moderate | High | Sorption increases with soil organic carbon (OC) content. researchgate.net |
| Kinetic Model Fit | Likely Pseudo-Second-Order | Commonly describes chemisorption or processes where sorption rate is controlled by multiple factors. ekb.egrsc.org | ||
| Desorption | Expected to be relatively reversible | Polar nature may limit very strong, irreversible binding. |
Structure Activity Relationship Sar Investigations from a Purely Chemical Perspective
Elucidating the Role of the Azepanone Core in Chemical Interactions and Reactivity
The chemical reactivity of the azepanone core in Ethyl 2-(7-oxoazepan-2-yl)acetate is primarily dictated by the presence of the lactam (a cyclic amide) functionality within a seven-membered ring. This core structure presents several sites for potential chemical interactions. The carbonyl group (C=O) is a key feature, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and a hydrogen bond acceptor. lookchem.com The nitrogen atom, while part of an amide linkage, possesses a lone pair of electrons that can, in principle, participate in chemical bonding, although its delocalization into the carbonyl group reduces its nucleophilicity compared to a simple amine.
The reactivity of the azepanone ring is also influenced by ring strain. Seven-membered rings like azepane are flexible but possess inherent strain compared to their six-membered counterparts. This strain can influence the reactivity of the functional groups attached to the ring. The lactam bond within the azepanone core is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the opening of the seven-membered ring to yield an amino acid derivative.
Key reactive sites on the azepanone core include:
The Carbonyl Carbon: This site is susceptible to nucleophilic attack. Reactions with strong nucleophiles could lead to the addition to the carbonyl group or, under harsh conditions, ring-opening.
The α-Carbon to the Carbonyl: The protons on the carbon atom adjacent to the carbonyl group (C6) are weakly acidic and can be removed by a strong base, allowing for alkylation or other functionalization at this position.
The Nitrogen Atom: While the amide nitrogen is not strongly nucleophilic, it can be involved in reactions such as N-alkylation or N-acylation under specific conditions.
The Carbonyl Oxygen: This oxygen atom is a hydrogen bond acceptor, a crucial feature for intermolecular interactions. lookchem.com
The following table provides typical bond lengths and angles for a substituted azepan-2-one (B1668282) ring, derived from crystallographic data of analogous structures, which can be considered representative of the core of this compound. nih.govnih.gov
| Parameter | Typical Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.23 Å | Typical double bond character, indicating a reactive site for nucleophilic addition. |
| C-N Bond Length (in lactam) | ~1.34 Å | Partial double bond character due to resonance, contributing to the planarity and stability of the amide group. |
| N-C7 Bond Angle | ~122° | Reflects the sp² hybridization of the atoms in the amide bond. |
| C2-N-C7 Bond Angle | ~125° | |
| C-C-C Bond Angles in Ring | 114-117° | Deviation from the ideal sp³ angle of 109.5° indicates the presence of ring strain. |
Impact of the Ethyl Acetate (B1210297) Group on Molecular Recognition and Binding Properties (Theoretical, non-biological)
The ethyl acetate group attached at the 2-position of the azepanone ring significantly influences the molecule's potential for non-covalent interactions and theoretical molecular recognition properties. This substituent introduces several features that can participate in intermolecular binding:
Ester Carbonyl Group: Similar to the lactam carbonyl, the ester carbonyl group has a dipole moment and can act as a hydrogen bond acceptor. This provides an additional site for interaction with hydrogen bond donors.
Ester Oxygen Atoms: Both the carbonyl oxygen and the ether oxygen of the ethyl acetate group possess lone pairs of electrons, making them potential sites for coordination with Lewis acids or participation in other electrostatic interactions.
Ethyl Group: The ethyl chain adds a region of hydrophobicity to the molecule. This can lead to van der Waals interactions with other nonpolar molecules or surfaces. In theoretical host-guest chemistry, such groups can be crucial for fitting into hydrophobic pockets of a host molecule. acs.org
Theoretical studies on the intermolecular interactions of ethyl acetate show that it can form weak hydrogen bonds of the C=O···H and C-H···O types, which are classified as van der Waals interactions. nih.gov In the context of this compound, the ethyl acetate moiety can be expected to engage in similar weak electrostatic interactions, influencing its aggregation behavior and its interaction with other molecules in a non-biological setting.
The presence of the ethyl acetate group can also lead to intramolecular interactions. For example, depending on the conformation of the side chain, the ester carbonyl could potentially interact with the N-H proton of the lactam, although this would depend on the energetic favorability of such a conformation.
The following table summarizes the computed physicochemical properties of this compound, which are influenced by both the azepanone core and the ethyl acetate group.
| Property | Predicted Value | Implication for Chemical Interactions |
|---|---|---|
| Molecular Weight | 199.25 g/mol lookchem.com | Influences volatility and diffusion rates. |
| XLogP3 | 0.8 | Indicates a relatively balanced hydrophilic-lipophilic character. |
| Hydrogen Bond Donor Count | 1 | The N-H group of the lactam can donate a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 3 | The two carbonyl oxygens and the ester ether oxygen can accept hydrogen bonds. |
| Polar Surface Area | 55.6 Ų | Relates to the molecule's polarity and ability to form polar interactions. |
| Rotatable Bond Count | 3 | Indicates conformational flexibility, primarily in the ethyl acetate side chain. |
Conformational Effects of the Azepane Ring on Chemical Reactivity and Intermolecular Interactions
The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations, with the most common being the chair, twist-chair, and boat forms. researchgate.net The specific conformation adopted by this compound will have a profound impact on its chemical reactivity and how it interacts with other molecules. The substitution at the C2 position is expected to influence the relative stability of these conformations.
The different conformations will expose different faces of the molecule for potential intermolecular interactions. For example, in a chair conformation, the ethyl acetate substituent can be in either an axial or an equatorial position. The energetically preferred conformation will likely place the bulky ethyl acetate group in an equatorial-like position to minimize steric hindrance. This, in turn, will dictate the spatial orientation of the N-H and C=O groups of the lactam, affecting their accessibility for hydrogen bonding and other interactions.
Computational studies on azepane and its simple derivatives have provided insights into the relative energies of these conformations. While specific data for this compound is not available, the general trends can be informative.
The following table presents theoretical relative conformational energies for the parent azepane ring, which provides a basis for understanding the conformational landscape of its derivatives.
| Conformation | Typical Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|
| Twist-Chair | 0.00 (most stable) | A flexible conformation that minimizes both angular and torsional strain. |
| Chair | ~0.5 - 1.5 | A relatively stable conformation, but can have some eclipsing interactions. |
| Boat | ~1.5 - 3.0 | Generally less stable due to transannular interactions and torsional strain. |
| Twist-Boat | ~2.0 - 3.5 | A higher energy, flexible form. |
Note: These are generalized values for the azepane ring system; the presence of the oxo group and the C2 substituent will alter these relative energies. researchgate.net
The conformational state of the azepane ring directly impacts the molecule's reactivity. For instance, the approach of a nucleophile to the carbonyl carbon will be sterically hindered to different extents depending on the ring's conformation. Similarly, the effectiveness of the N-H group as a hydrogen bond donor will depend on its accessibility, which is conformation-dependent.
Design Principles for Modulating Chemical Properties via Systematic Structural Changes
Based on the chemical nature of this compound, several principles can be proposed for the systematic modulation of its chemical properties. These modifications are considered from a purely chemical standpoint to alter properties such as reactivity, polarity, and steric profile.
Modification of the Ethyl Acetate Group:
Varying the Alkyl Chain: Replacing the ethyl group with other alkyl groups (e.g., methyl, isopropyl, tert-butyl) would systematically alter the steric bulk and lipophilicity of the molecule. A larger alkyl group would increase steric hindrance around the C2 position and the adjacent lactam nitrogen.
Changing the Ester to an Amide: Converting the ester to a primary, secondary, or tertiary amide would introduce an additional hydrogen bond donor (for primary and secondary amides) and significantly change the electronic properties and polarity of the side chain.
Substitution on the Azepanone Ring:
Alkylation at Nitrogen: N-alkylation or N-acylation would remove the hydrogen bond donating capability of the lactam and introduce different steric and electronic features at the nitrogen atom.
Substitution at C3 or C6: Introducing substituents at the carbons alpha to the nitrogen (C3) or the carbonyl (C6) would create chiral centers and could be used to influence the ring conformation and sterically direct the approach of reagents.
Modification of the Azepanone Core:
Ring Contraction or Expansion: Synthesizing analogous compounds with five-membered (pyrrolidinone) or six-membered (piperidinone) rings would systematically alter the ring strain and the conformational preferences of the core structure, thereby influencing reactivity.
Introduction of Additional Heteroatoms: Replacing a methylene (B1212753) group in the ring with another heteroatom (e.g., oxygen or sulfur) would create a different class of heterocyclic compound with distinct electronic and conformational properties.
These design principles provide a framework for the rational modification of this compound to fine-tune its chemical characteristics for various theoretical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
